

Preliminary In Vitro Profile of CH-1504: A Novel Antifolate Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH 150

Cat. No.: B1668555

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-1504 is an investigational, metabolically stable antifolate agent that has been evaluated for the treatment of autoimmune diseases, notably rheumatoid arthritis. Unlike classical antifolates such as methotrexate (MTX), CH-1504 is designed to avoid hydroxylation and polyglutamylation, metabolic processes that are linked to the toxicity profile of MTX.^[1] This technical guide provides a summary of the available preliminary in vitro data on CH-1504, focusing on its mechanism of action, and includes detailed experimental protocols for key assays.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

CH-1504 exerts its therapeutic effect primarily through the competitive inhibition of dihydrofolate reductase (DHFR).^{[2][3]} DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis, repair, and cellular replication.^{[2][4]} By inhibiting DHFR, CH-1504 depletes the intracellular pool of THF, thereby interfering with these fundamental cellular processes. This inhibitory action is particularly effective against rapidly proliferating cells, including activated immune cells involved in the pathophysiology of rheumatoid arthritis.^[5]

Quantitative In Vitro Data

At present, specific quantitative data from preclinical in vitro enzyme inhibition and cell-based assays for CH-1504 are not extensively available in the public domain. The following table provides a comparative summary of inhibitory activities for related antifolate compounds to offer a contextual understanding.

Compound	Target Enzyme	IC50 Value	Cell Line	Reference
Methotrexate	Human DHFR	0.12 ± 0.07 μM	-	[3]
Aminopterin Analogue (9)	Human DHFR	34 pM	CCRF-CEM	[6]
Methotrexate Analogue (10)	Human DHFR	2100 pM	CCRF-CEM	[6]
Aminopterin Analogue (9)	CCRF-CEM Cell Growth	5.1 nM	CCRF-CEM	[6]
Methotrexate Analogue (10)	CCRF-CEM Cell Growth	140 nM	CCRF-CEM	[6]

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of CH-1504 have not been publicly released. However, the following are generalized, standard protocols for key assays used to characterize antifolate drugs.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of a compound on DHFR activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.[4]

Materials:

- 96-well clear, flat-bottom microplate

- Spectrophotometer capable of kinetic measurements at 340 nm
- DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Recombinant human DHFR enzyme
- Dihydrofolic acid (DHF) substrate
- NADPH
- Test compound (e.g., CH-1504) and control inhibitor (e.g., Methotrexate)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test compound and control inhibitor in DHFR Assay Buffer. Perform serial dilutions to obtain a range of desired concentrations.
 - Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.
 - Prepare working solutions of DHF and NADPH in DHFR Assay Buffer. Keep protected from light.
- Assay Setup (in a 96-well plate):
 - Enzyme Control: Add DHFR enzyme and assay buffer.
 - Inhibitor Wells: Add DHFR enzyme and the serially diluted test compound or control inhibitor.
 - Blank: Add assay buffer only.
- Reaction Initiation and Measurement:
 - Add NADPH to all wells.
 - Initiate the reaction by adding the DHF substrate to all wells.

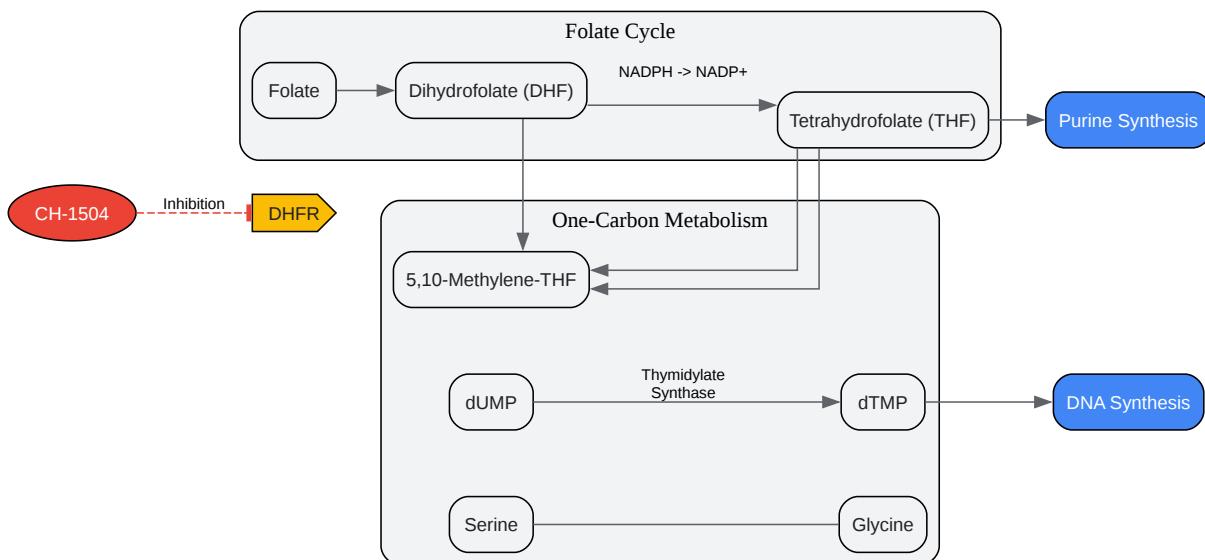
- Immediately begin kinetic measurement of absorbance at 340 nm at regular intervals for a defined period.
- Data Analysis:
 - Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.
 - Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vitro Lymphocyte Proliferation Assay

This assay assesses the effect of a compound on the proliferation of lymphocytes, which is a key process in the inflammatory response seen in rheumatoid arthritis.

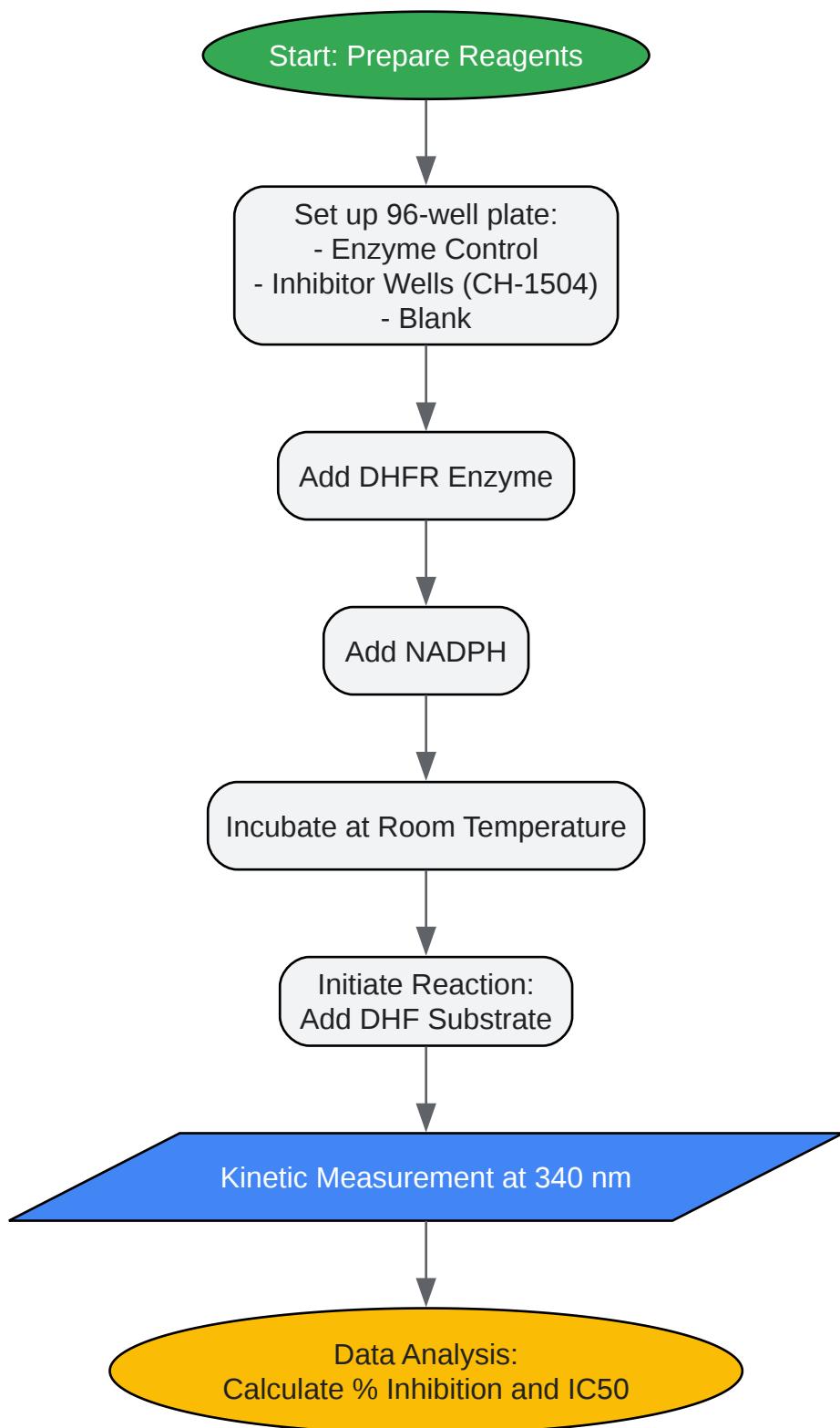
Materials:

- Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or rheumatoid arthritis patients
- RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine
- Mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) or specific antigen
- Test compound (e.g., CH-1504)
- [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
- 96-well round-bottom cell culture plates


Procedure:

- Cell Preparation: Isolate PBMCs using density gradient centrifugation.
- Assay Setup:

- Seed a defined number of PBMCs into the wells of a 96-well plate.
- Add the test compound at various concentrations.
- Stimulate the cells with a mitogen or a specific antigen.
- Include unstimulated and stimulated control wells without the test compound.
- Incubation: Incubate the plates for a period of 3 to 5 days in a humidified incubator at 37°C with 5% CO₂.
- Proliferation Measurement:
 - [³H]-thymidine incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
 - CFSE staining: Stain cells with CFSE before stimulation. After the incubation period, analyze the dilution of CFSE fluorescence in daughter cells by flow cytometry.
- Data Analysis: Compare the proliferation in the presence of the test compound to the stimulated control to determine the inhibitory effect.


Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the folate metabolic pathway, the mechanism of DHFR inhibition, and a typical experimental workflow for evaluating a DHFR inhibitor.

[Click to download full resolution via product page](#)

Caption: Folate metabolism pathway and the inhibitory action of CH-1504 on DHFR.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a DHFR inhibition assay.

Conclusion

CH-1504 is a promising metabolically stable antifolate that targets DHFR. Its in vitro characterization is fundamental to understanding its mechanism of action and therapeutic potential. The provided protocols and diagrams offer a framework for the preclinical evaluation of CH-1504 and similar compounds in the context of rheumatoid arthritis and other inflammatory diseases. Further in vitro studies are warranted to fully elucidate its effects on immune cell function and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two single-center, double-blind, randomized, placebo-controlled, phase I studies to investigate the tolerability and pharmacokinetics of CH-1504, an antifolate, in healthy male subjects [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary In Vitro Profile of CH-1504: A Novel Antifolate Agent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1668555#preliminary-in-vitro-studies-of-ch-150\]](https://www.benchchem.com/product/b1668555#preliminary-in-vitro-studies-of-ch-150)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com